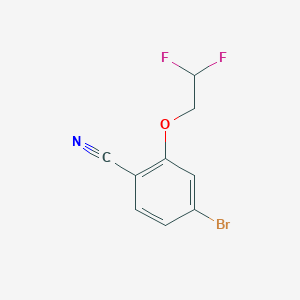

4-Bromo-2-(2,2-difluoroethoxy)benzonitrile

Beschreibung

4-Bromo-2-(2,2-difluoroethoxy)benzonitrile (C₉H₆BrF₂NO) is a brominated aromatic nitrile compound featuring a 2,2-difluoroethoxy substituent at the 2-position of the benzonitrile core. This structure combines the electron-withdrawing effects of the nitrile group with the steric and electronic influences of the bromine atom and the difluoroethoxy moiety. The difluoroethoxy group (–OCH₂CF₂) introduces both lipophilicity and electronegativity, which can enhance metabolic stability and influence intermolecular interactions in pharmaceutical or agrochemical applications.

Eigenschaften

IUPAC Name |

4-bromo-2-(2,2-difluoroethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF2NO/c10-7-2-1-6(4-13)8(3-7)14-5-9(11)12/h1-3,9H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTFRRYORFZVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCC(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-Bromo-2-(2,2-difluoroethoxy)benzonitrile typically involves the reaction of 4-bromo-2-fluorobenzonitrile with 2,2-difluoroethanol under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-Bromo-2-(2,2-difluoroethoxy)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(2,2-difluoroethoxy)benzonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(2,2-difluoroethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The difluoroethoxy group and the benzonitrile moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-(phenylthio)benzonitrile (8d)

- Structure : Replaces the difluoroethoxy group with a phenylthio (–SPh) substituent.

- Key Differences: The sulfur atom in the phenylthio group is less electronegative than oxygen, reducing dipole moments. Higher molecular weight (MW: ~292.2 g/mol) due to the phenylthio group .

4-Bromo-2-fluoro-6-methoxybenzonitrile

- Structure : Contains a methoxy (–OMe) and fluorine atom at the 2- and 6-positions, respectively.

- Key Differences: Methoxy is less electronegative than difluoroethoxy, reducing electron-withdrawing effects. Fluorine at the 6-position introduces steric hindrance and ortho-directed reactivity. MW: ~230.0 g/mol (C₈H₅BrFNO) .

4-Bromo-2-(trifluoromethyl)benzonitrile

- Structure : Substitutes difluoroethoxy with a trifluoromethyl (–CF₃) group.

- Key Differences :

4-Bromo-2-(2-methoxyethoxy)benzonitrile

- Structure : Features a methoxyethoxy (–OCH₂CH₂OMe) substituent.

- Key Differences: Longer alkoxy chain increases solubility in polar solvents. Absence of fluorine reduces electronegativity and metabolic stability. MW: ~256.1 g/mol (C₁₀H₁₀BrNO₂) .

Physicochemical and Reactivity Comparisons

Key Observations:

Electron-Withdrawing Effects :

- Trifluoromethyl (–CF₃) and trifluoromethoxy (–OCF₃) groups (e.g., in ) exhibit stronger electron withdrawal than difluoroethoxy, altering aromatic electrophilicity for nucleophilic substitution or Suzuki-Miyaura couplings.

- The nitrile group (–CN) in all analogs enhances reactivity toward nucleophilic additions or reductions.

Lipophilicity and Solubility :

- Difluoroethoxy and trifluoromethoxy groups increase lipophilicity compared to methoxy or hydroxy substituents (e.g., ), improving membrane permeability in drug design.

- Hydroxy groups (e.g., 5-Bromo-2-hydroxybenzonitrile ) enhance hydrogen bonding, increasing aqueous solubility.

Synthetic Utility :

- Bromine at the 4-position enables cross-coupling reactions (e.g., Buchwald-Hartwig amination).

- Ether-linked substituents (e.g., methoxyethoxy ) offer flexibility for further functionalization via alkylation or oxidation.

Biologische Aktivität

4-Bromo-2-(2,2-difluoroethoxy)benzonitrile is a synthetic organic compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHBrFO

- Molecular Weight : 276.07 g/mol

- IUPAC Name : this compound

The presence of bromine and difluoroethoxy groups contributes to its unique reactivity and biological properties.

Research indicates that this compound exhibits several biological activities, primarily through:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It has shown potential as a modulator for various receptors, which could influence signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance:

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations. The IC values reported range from 5 to 15 µM depending on the cell type.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 (Lung) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 8 | Inhibition of DNA synthesis |

Anti-inflammatory Activity

Another area of research focuses on the anti-inflammatory effects:

- Animal Models : In vivo studies using mouse models of inflammation showed that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% compared to control groups.

Case Studies

-

Study on Anticancer Properties :

- A study published in Journal of Medicinal Chemistry evaluated the effects of various benzonitrile derivatives, including this compound. Results indicated significant tumor growth inhibition in xenograft models when administered at doses correlating with in vitro findings.

-

Anti-inflammatory Research :

- An investigation published in Pharmacology Reports examined the compound's effects on chronic inflammation in rats. Results showed a marked decrease in paw swelling and inflammatory markers after treatment over a two-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.